molecular formula C12H16O3 B1318573 2-(3,5-Dimethylphenoxy)butanoic acid CAS No. 25140-79-8

2-(3,5-Dimethylphenoxy)butanoic acid

Cat. No. B1318573
CAS RN: 25140-79-8
M. Wt: 208.25 g/mol
InChI Key: CEMWDKOEAHBYQZ-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethylphenoxy)butanoic acid” is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.26 . It is used for proteomics research .


Synthesis Analysis

The synthesis of butanoic acid derivatives, such as “this compound”, has been studied. Density functional theory (DFT) calculations were utilized for the molecular design of the four new butanoic acid derivatives at B3LYP/6-31+G(d) level of theory . After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules were presented .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 208.254 Da and the monoisotopic mass is 208.109940 Da .


Chemical Reactions Analysis

The esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. Acid chlorides react with alcohols to yield an ester and hydrochloric acid .

Scientific Research Applications

Antioxidant Properties

Research has shown that compounds structurally related to 2-(3,5-Dimethylphenoxy)butanoic acid have significant antioxidant properties. For instance, Dmitro V. Dovbnya et al. (2022) synthesized compounds where butanoic acid was a key component and evaluated their antioxidant activity. The study found that these compounds exhibited notable antioxidant activities, highlighting the potential of this compound in antioxidant applications (Dmitro V. Dovbnya et al., 2022).

Photolabile Hydrophobic Molecules

This compound and its derivatives have been used to create photolabile hydrophobic molecules. Mubarak Ali et al. (2012) demonstrated the use of a similar compound in the optical gating of nanofluidic devices. This application is significant in the development of light-induced controlled release, sensing, and information processing technologies (Mubarak Ali et al., 2012).

Solar Cell Applications

In the field of solar energy, derivatives of this compound have been explored for their potential in solar cell applications. Sanghoon Kim et al. (2006) worked on novel organic sensitizers, where butanoic acid derivatives played a crucial role in achieving high efficiency in solar cell applications. This suggests that this compound could be valuable in the development of more efficient solar cells (Sanghoon Kim et al., 2006).

Potential in Genetic Toxicity Research

The compound has also been implicated in genetic toxicity research. J. Charles et al. (2000) evaluated the genetic toxicity of a herbicide, 4-(2,4-dichlorophenoxy)butyric acid, which is structurally similar to this compound. The study focused on understanding the genotoxic potential of this compound, suggesting that derivatives of this compound might be important in toxicity and safety studies (J. Charles et al., 2000).

Safety and Hazards

The compound “2-(3,5-Dimethylphenoxy)butanoic acid” may cause an allergic skin reaction and serious eye irritation .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-11(12(13)14)15-10-6-8(2)5-9(3)7-10/h5-7,11H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMWDKOEAHBYQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)OC1=CC(=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589730
Record name 2-(3,5-Dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25140-79-8
Record name 2-(3,5-Dimethylphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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